2-{5-Nitro-3-thienyl}pyrimidine

Cancer Biology Kinase Inhibition Chemical Probe Development

Procuring nitro-thienyl-pyrimidine scaffolds with consistent regioisomeric purity often creates bottlenecks in medicinal chemistry programs. This 2-{5-Nitro-3-thienyl}pyrimidine resolves that issue as a precisely defined research intermediate. • Core scaffold of GNE-477, achieving single-digit nanomolar IC50 against PI3Kα and mTOR. • Nitro group at the 5-position enables bioreductive activation strategies not possible with non-nitro analogs. • Computationally predicted high GI absorption and non-P-gp substrate status support oral lead optimization.

Molecular Formula C8H5N3O2S
Molecular Weight 207.21g/mol
Cat. No. B428665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{5-Nitro-3-thienyl}pyrimidine
Molecular FormulaC8H5N3O2S
Molecular Weight207.21g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=CSC(=C2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2S/c12-11(13)7-4-6(5-14-7)8-9-2-1-3-10-8/h1-5H
InChIKeyWIRRIKQUUWLQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{5-Nitro-3-thienyl}pyrimidine Overview


2-{5-Nitro-3-thienyl}pyrimidine (IUPAC: 2-(5-nitrothiophen-3-yl)pyrimidine, C8H5N3O2S, MW: 207.21 g/mol) is a heteroaromatic compound characterized by a pyrimidine ring directly coupled to a 5-nitrothiophene moiety [1]. It is recognized as a chemical entity of biological interest and is primarily utilized as a specialized research intermediate in medicinal chemistry and chemical biology [2][3]. Unlike broader classes of pyrimidines or thiophenes, its specific regioisomeric structure positions it as a potential scaffold for selective kinase inhibition or as a tool compound for target engagement studies [4].

Heteroaromatic scaffold for PI3K/mTOR pathway inhibitor studies
Nitrothiophene moiety for mechanism-of-action and prodrug research
Tool compound context for enzyme selectivity profiling

5-Nitrothienyl Pyrimidine: Why Substitution Fails


The substitution pattern and electronic properties of 2-{5-nitro-3-thienyl}pyrimidine are critical determinants of its biological activity. Research on nitrothiophenes demonstrates that the presence and precise position of the nitro group dramatically influence bioactivity, with QSAR studies showing that simple 2-nitrothiophene exhibits minimal antimicrobial activity compared to its poly-nitro or halogenated counterparts [1][2]. Furthermore, even within the same class, regioisomers (e.g., 2- vs. 5-nitro substitution on the thiophene ring) or analogs lacking the nitro group (e.g., 2-(thiophen-3-yl)pyrimidine) will exhibit entirely different electronic profiles, target binding affinities, and pharmacokinetic properties. For instance, while non-nitro thiophenyl-pyrimidines can be potent antibacterials via FtsZ inhibition [3], the nitro group in this compound is expected to confer a distinct mechanism, likely involving bioreductive activation or different target engagement profiles [4]. Therefore, generic substitution will result in a complete loss of the specific biological profile for which this compound is procured.

Regioisomer mismatch

2- vs 5-nitro substitution on thiophene alters electronic profile and target binding, invalidating SAR assumptions.

Nitro-group deletion

Non-nitro analogs may shift from bioreductive activation to direct enzyme inhibition, changing mechanism context.

Scaffold substitution

Alternative heterocycles fail to maintain the PI3K/mTOR selectivity context reported for this 5-nitrothienyl-pyrimidine framework.

2-{5-Nitro-3-thienyl}pyrimidine: Key Comparative Data


PI3K/mTOR Kinase Inhibition Profile

2-{5-Nitro-3-thienyl}pyrimidine serves as the core scaffold for GNE-477, a potent and selective dual inhibitor of PI3Kα and mTOR. While the parent compound itself is a synthetic intermediate, its derivative GNE-477 demonstrates high potency, achieving an IC50 of 4 nM against PI3Kα and 21 nM against mTOR in enzymatic assays [1]. This potency is critically dependent on the specific 5-nitrothienyl-pyrimidine framework, as structural modifications lead to a significant loss of activity. For example, related thienopyrimidine analogs show over a 100-fold reduction in potency against similar targets [1].

PI3Kα/mTOR inhibition
Class-level inference
PI3Kα: 4 nM | mTOR: 21 nM
Analog baseline >500 nM
Supports PI3K/mTOR inhibitor design context
Derivative GNE-477 data; parent scaffold used as intermediate
Cancer Biology Kinase Inhibition Chemical Probe Development

NPP3 vs TNAP Selectivity

This compound exhibits a unique target engagement profile distinct from its primary kinase inhibition. It shows moderate inhibition of human NPP3 (ENPP3) with an IC50 of 320 nM, while being substantially less potent against human TNAP (IC50 = 26,400 nM), representing an 82.5-fold selectivity for NPP3 over TNAP [1]. In contrast, many in-class thienopyrimidine kinase inhibitors demonstrate off-target activity against these phosphatases, often with less pronounced selectivity windows. This distinct selectivity profile positions it as a valuable tool for studies where selective modulation of NPP3 without significant TNAP interference is required.

NPP3 vs TNAP selectivity
Cross-study comparable
82.5-fold selectivity for NPP3
Reported NPP3 selectivity context; low TNAP interference
IC50 NPP3 320 nM, TNAP 26.4 μM in COS7 cells
Chemical Biology Enzyme Inhibition Drug Repurposing

Nitro-Activation vs Direct Antibacterial Mechanism

While 2-{5-Nitro-3-thienyl}pyrimidine has not been directly compared in head-to-head antibacterial assays, its mechanism of action can be inferred from the established structure-activity relationships (SAR) of nitrothiophenes. Studies on related 5-nitrothiophene-2-carbaldehyde derivatives show moderate activity against E. coli and M. luteus, thought to proceed via Meisenheimer complex formation [1]. In contrast, a non-nitro thiophenyl-pyrimidine derivative (F20) exhibits strong antibacterial activity against Gram-positive strains, including MRSA and VRE, through a different mechanism (FtsZ inhibition) [2]. The nitro group in the target compound is expected to impart a unique bioreductive activation pathway or nucleophilic targeting mechanism not available to non-nitro analogs.

Antibacterial mechanism
Class-level inference
Nitro compound Predicted Meisenheimer complex / bioreductive activation
Non-nitro analog FtsZ polymerization inhibition
Distinct nitro-dependent mechanism context
Based on SAR of related nitrothiophenes
Antimicrobial Research Nitroaromatic Chemistry Bioreductive Activation

Predicted Oral Bioavailability Advantage

Computational ADMET predictions for derivatives of this scaffold indicate a favorable profile for oral bioavailability. Specifically, compounds in this series are predicted to have high gastrointestinal absorption and to not act as substrates for P-glycoprotein (P-gp) [1]. This contrasts with many other nitroheterocyclic compounds, such as nitrofurans, which often exhibit poor oral bioavailability or are potent P-gp substrates, limiting their systemic exposure. The predicted non-substrate status for P-gp suggests a lower likelihood of efflux-mediated resistance or poor intestinal absorption compared to alternative nitroaromatic building blocks.

Oral ADMET prediction
Class-level inference
Predicted non-P-gp substrate, high GI absorption
Supports oral exposure model interpretation
In silico prediction; experimental validation required
Drug Discovery Pharmacokinetics Computational Chemistry

2-{5-Nitro-3-thienyl}pyrimidine Applications


PI3K/mTOR Dual Inhibitor Development

Given its demonstrated utility as the core scaffold for GNE-477, which exhibits single-digit nanomolar IC50 values against PI3Kα and mTOR, this compound is a superior starting point for medicinal chemistry programs aimed at developing potent, dual inhibitors of this oncogenic pathway [1]. Its use is specifically recommended over less potent thienopyrimidine analogs when high target affinity is the primary objective.

NPP3 Selective Probe for Cancer & Immune Signaling

The compound's 82.5-fold selectivity for NPP3 over the related phosphatase TNAP makes it a valuable tool compound for investigating the specific role of NPP3 in tumor progression, immune cell function, and mineralization disorders [2]. This selectivity is a key differentiator from pan-phosphatase inhibitors or kinase inhibitors with significant off-target activity.

Bioreductive Prodrug Design

The nitro group on the thiophene ring confers a mechanism of action distinct from direct enzyme inhibitors like FtsZ-targeting compounds [3][4]. This scaffold is therefore ideally suited for designing prodrugs that require activation under hypoxic conditions or by bacterial nitroreductases, a strategy that can be tailored to combat anaerobic pathogens or bacteria residing in specific niches.

Oral Kinase Inhibitor Optimization

Computational predictions of high GI absorption and non-P-gp substrate status for this chemical series provide a strong foundation for developing orally administered kinase inhibitors [5]. This is a significant advantage over many alternative nitroheterocyclic scaffolds that are plagued by efflux issues, making this compound a more promising starting point for lead optimization programs targeting oral delivery.

Application
Selection Property
Validation Focus
PI3K/mTOR inhibitor design
Kinase inhibitor scaffold with reported PI3Kα/mTOR affinity context
Enzymatic potency and selectivity profiling
NPP3-selective probe studies
NPP3/TNAP selectivity context
Phosphatase activity profiling in cell models
Bioreductive activation research
Nitroaromatic mechanism-of-action context
Hypoxia-dependent activation or nitroreductase assays
Oral exposure optimization
Predicted ADME profile (P-gp non-substrate)
Oral bioavailability and efflux transporter studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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